molecular formula C6H6N6OS B13161973 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON+

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON+

Cat. No.: B13161973
M. Wt: 210.22 g/mol
InChI Key: BYCUHQCFCNAKTE-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Triazine Ring: The triazine ring is then attached to the thiadiazole ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.

Scientific Research Applications

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-OL
  • 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-TH

Uniqueness

The uniqueness of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON lies in its specific structural features, such as the presence of both thiadiazole and triazine rings

Properties

Molecular Formula

C6H6N6OS

Molecular Weight

210.22 g/mol

IUPAC Name

4-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H6N6OS/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13)

InChI Key

BYCUHQCFCNAKTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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